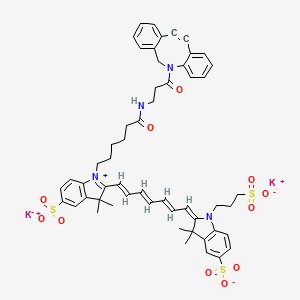
Sulfo-Cy7-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy7-DBCO is a water-soluble near-infrared dye that is commonly used in copper-free click chemistry. It is a derivative of Cyanine 7, which is known for its excellent spectral properties. The compound is particularly useful for labeling biomolecules in aqueous media due to its high solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfo-Cy7-DBCO is synthesized by conjugating sulfo-Cyanine7 with dibenzocyclooctyne (DBCO). The reaction typically involves the use of organic solvents such as methanol or dimethylformamide (DMF) and is carried out under mild conditions to preserve the integrity of the dye and the DBCO group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability over extended periods .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfo-Cy7-DBCO primarily undergoes cycloaddition reactions with azides, a type of copper-free click chemistry. This reaction is highly efficient and selective, making it ideal for labeling proteins, cells, and other biomolecules .
Common Reagents and Conditions: The most common reagents used in these reactions are azides, which react with the DBCO group under mild conditions. The reaction does not require the presence of copper ions, which can be toxic to biological systems .
Major Products: The major products formed from these reactions are stable triazole linkages, which are highly resistant to hydrolysis and other forms of degradation. This makes the labeled biomolecules highly stable and suitable for long-term studies .
Applications De Recherche Scientifique
Chemistry: In chemistry, Sulfo-Cy7-DBCO is used for the labeling of various molecules, including nucleic acids and peptides. Its near-infrared fluorescence makes it particularly useful for applications requiring minimal background interference .
Biology: In biological research, this compound is used for live-cell imaging and flow cytometry. Its high solubility and stability make it ideal for labeling cells and tracking their behavior in real-time .
Medicine: In medicine, this compound is used for diagnostic imaging and targeted drug delivery. Its ability to label specific biomolecules allows for precise imaging of tissues and organs .
Industry: In industrial applications, this compound is used in the development of biosensors and other diagnostic tools. Its high sensitivity and specificity make it an invaluable tool for detecting various analytes .
Mécanisme D'action
Sulfo-Cy7-DBCO exerts its effects through a strain-promoted cycloaddition reaction with azides. This reaction forms a stable triazole linkage, which is highly resistant to hydrolysis and other forms of degradation. The DBCO group is the key molecular target, and the reaction pathway involves the formation of a strained ring system that reacts readily with azides .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Alexa Fluor 750
- DyLight 755
- IRDye 750
Uniqueness: Sulfo-Cy7-DBCO stands out due to its high water solubility and stability, which are superior to many other near-infrared dyes. Its ability to undergo copper-free click chemistry makes it particularly useful for biological applications where copper ions can be detrimental .
Propriétés
Formule moléculaire |
C54H56K2N4O11S3 |
|---|---|
Poids moléculaire |
1111.4 g/mol |
Nom IUPAC |
dipotassium;(2E)-2-[(2E,4E,6E)-7-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C54H58N4O11S3.2K/c1-53(2)44-36-42(71(64,65)66)27-29-47(44)56(33-16-8-11-24-51(59)55-32-31-52(60)58-38-41-20-13-12-18-39(41)25-26-40-19-14-15-21-46(40)58)49(53)22-9-6-5-7-10-23-50-54(3,4)45-37-43(72(67,68)69)28-30-48(45)57(50)34-17-35-70(61,62)63;;/h5-7,9-10,12-15,18-23,27-30,36-37H,8,11,16-17,24,31-35,38H2,1-4H3,(H3-,55,59,61,62,63,64,65,66,67,68,69);;/q;2*+1/p-2 |
Clé InChI |
FOEIOKWWLZPZIV-UHFFFAOYSA-L |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


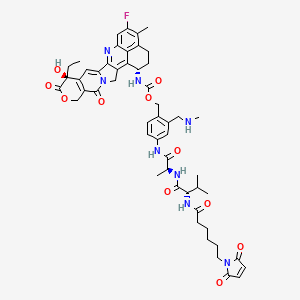


![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)

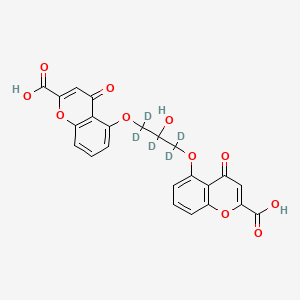
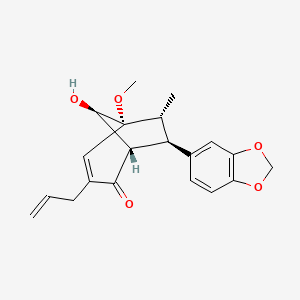
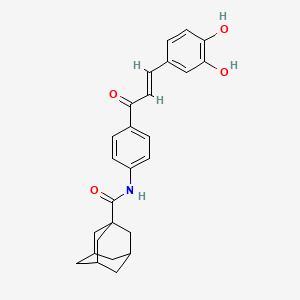
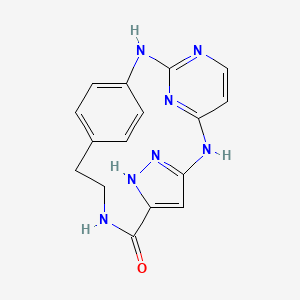
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
